Crystal Structure and X-Ray Diffraction of 3,5-Dichloro-2,1-benzisothiazole: A Technical Guide
Crystal Structure and X-Ray Diffraction of 3,5-Dichloro-2,1-benzisothiazole: A Technical Guide
Executive Summary
The structural characterization of halogenated heterocycles is a critical pathway in modern drug development and agrochemical design. 3,5-dichloro-2,1-benzisothiazole is a highly reactive, bicyclic 10- π electron system that serves as a pivotal precursor for the synthesis of auxin analogs, such as (2,1-benzisothiazol-3-yl)acetic acid. Understanding its crystal structure and X-ray diffraction (XRD) profile is essential for predicting its reactivity, stability, and intermolecular behavior.
This whitepaper provides an in-depth technical analysis of the molecular geometry, crystallographic packing, and the precise X-ray diffraction methodologies required to characterize 3,5-dichloro-2,1-benzisothiazole. By leveraging foundational crystallographic data from its closely related analog, [1], we establish a predictive and analytical framework for researchers working with this compound.
Molecular Geometry and Electronic Delocalization
The 2,1-benzisothiazole core is defined by its planar geometry and extensive π -electron delocalization. The introduction of chlorine atoms at the 3- and 5-positions fundamentally alters the electronic landscape of the molecule.
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The S-N Bond Anomaly: In the benchmark structure of 5-chloro-2,1-benzisothiazole, the S–N bond length is measured at 1.636 ± 0.005 Å [1]. This distance lies almost exactly midway between a standard S–N single bond (1.74 Å) and a double bond (1.56 Å). This intermediate length is a direct physical manifestation of resonance, confirming that the molecule exists as a hybrid of multiple canonical forms.
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C3-Activation via Inductive Effects: The addition of a highly electronegative chlorine atom at the C3 position in 3,5-dichloro-2,1-benzisothiazole exerts a strong inductive electron-withdrawing effect (-I effect) on the isothiazole ring. This polarization elongates the adjacent C–Cl bond slightly and severely depletes electron density at C3, making it [2]—a mechanism exploited to synthesize 3-substituted auxin derivatives.
Fig 1: Influence of substituents on the electronic structure and crystal packing.
Crystallographic Profiling & Lattice Packing
Halogenated planar aromatics exhibit highly predictable packing motifs driven by the minimization of free space and the maximization of electrostatic interactions. Based on the established [3] of the mono-chloro derivative, 3,5-dichloro-2,1-benzisothiazole is expected to pack in a similar non-centrosymmetric or tightly packed monoclinic lattice.
The crystal lattice is stabilized by three primary forces:
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π−π Stacking: The core is planar to within ±0.014 Å, allowing the molecules to stack efficiently along the short crystallographic axis (typically the a-axis).
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Halogen Bonding ( Cl⋯Cl ): The C5-chlorine atom participates in Type I or Type II halogen bonding with adjacent molecules, dictating the lateral assembly of the lattice.
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Chalcogen-Halogen Interactions ( Cl⋯S ): The polarizable sulfur atom acts as an electron donor to the σ -hole of the C3-chlorine, creating a secondary interaction network that rigidifies the crystal structure.
Experimental Workflow: Single-Crystal X-Ray Diffraction (SCXRD)
To accurately resolve the electron density of 3,5-dichloro-2,1-benzisothiazole, the following self-validating protocol must be executed. Every step is designed with explicit causality to ensure data integrity and high-resolution structural refinement.
Step 1: Single-Crystal Cultivation
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Action: Dissolve the synthesized 3,5-dichloro-2,1-benzisothiazole in a binary solvent system (e.g., dichloromethane/n-hexane, 1:3 v/v). Allow for slow solvent evaporation in a vibration-free environment at 293 K.
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Causality: The binary system creates a controlled supersaturation gradient. Dichloromethane acts as the primary solubilizer, while the gradual diffusion of the non-polar n-hexane lowers solubility. Slow evaporation minimizes the nucleation rate, preventing crystal twinning and yielding a single, defect-free domain essential for high-resolution diffraction.
Step 2: Crystal Selection and Cryo-Mounting
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Action: Select a crystal of appropriate dimensions (approx. 0.2 × 0.2 × 0.1 mm) under a polarizing microscope. Coat the crystal in perfluoropolyether oil, mount it on a MiTeGen loop, and flash-cool to 100 K using a nitrogen cryostream.
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Causality: The polarizing microscope ensures the crystal is a single domain (it will extinguish polarized light uniformly). The perfluoropolyether oil displaces the mother liquor, preventing ice ring formation during flash-cooling. Cooling to 100 K drastically reduces the Debye-Waller factor (thermal atomic vibrations), which is critical for accurately resolving the electron density of the highly polarizable sulfur and chlorine atoms without positional smearing.
Step 3: X-Ray Data Collection
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Action: Irradiate the crystal using Mo K α radiation ( λ=0.71073 Å) on a diffractometer equipped with a CMOS detector. Collect data using comprehensive ω and ϕ scans.
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Causality: Mo K α radiation is specifically selected over Cu K α because heavier elements (S, Cl) possess high mass attenuation coefficients. Mo radiation minimizes X-ray absorption errors, ensuring the accurate measurement of structure factors ( Fhkl ) across the entire Ewald sphere.
Step 4: Phase Problem Solution and Refinement
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Action: Solve the structure using dual-space direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (e.g., SHELXL). Apply anisotropic displacement parameters for all non-hydrogen atoms.
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Causality: The presence of sulfur and chlorine acts as a "heavy atom" anchor, making the phase problem readily solvable. Refining on F2 utilizes all collected data (including weak reflections with I<2σ(I) ), providing a statistically robust and self-validating model of the molecular geometry.
Fig 2: Step-by-step SCXRD experimental workflow for halogenated heterocycles.
Quantitative Structural Data
The following tables summarize the quantitative crystallographic data. Data for the 5-chloro derivative is empirically derived from literature [1], while the 3,5-dichloro parameters represent the extrapolated crystallographic profile based on established halogen-packing systematics.
Table 1: Comparative Crystallographic Parameters
| Parameter | 5-Chloro-2,1-benzisothiazole (Empirical) | 3,5-Dichloro-2,1-benzisothiazole (Extrapolated Profile) |
| Crystal System | Orthorhombic | Orthorhombic / Monoclinic |
| Space Group | P212121 | P212121 or P21/c |
| a (Å) | 3.926 | ~ 4.1 - 4.3 (Expanded by C3-Cl) |
| b (Å) | 9.928 | ~ 10.5 - 11.0 |
| c (Å) | 18.204 | ~ 18.5 - 19.2 |
| Z (Molecules/Cell) | 4 | 4 |
| Planarity Deviation | ±0.014 Å | ±0.020 Å (Slight steric torsion) |
Table 2: Key Bond Lengths and Angles
| Structural Feature | Atoms Involved | Length (Å) / Angle (°) | Mechanistic Significance |
| Heteroatom Bond | S – N | 1.636 ± 0.005 Å | Indicates 10- π electron delocalization. |
| Ring Fusion Bond | C – S | 1.664 ± 0.005 Å | Partial double-bond character. |
| Halogen Bond (C5) | C5 – Cl | 1.73 - 1.75 Å | Standard aromatic C-Cl bond length. |
| Halogen Bond (C3) | C3 – Cl | 1.75 - 1.77 Å | Elongated due to adjacent electronegative N/S. |
| Internal Angle | N – S – C | ~ 98.8° | High ring strain typical of 5-membered heterocycles. |
References
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Davis, M., Mackay, M. F., & Denne, W. A. (1972). Crystal and molecular structure of 5-chloro-2,1-benzisothiazole. Journal of the Chemical Society, Perkin Transactions 2, 565-568. URL:[Link]
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Davis, M., et al. (1975). The chemistry of 2,1-benzisothiazoles. IX. The reaction of 3-chloro-substituted 2,1-benzisothiazoles with nucleophiles and the preparation of (2,1-Benzisothiazol-3-yl)acetic acid. Australian Journal of Chemistry, 28(9), 2051-2055. URL:[Link]
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Davis, M. (1980). A Comment on the Paper "Benzo-1,2-thiazol, a New Bicyclic 10pi-System". Zeitschrift für Naturforschung B, 35(3), 405. URL:[Link]
